molecular formula C15H14BrN3O B5232204 2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide

2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide

Cat. No. B5232204
M. Wt: 332.19 g/mol
InChI Key: SGGKYAWMBWMNKB-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is a chemical compound that has shown potential in various scientific research applications. It belongs to the class of hydrazones and has a molecular formula of C14H13BrN4O.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It may also act by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has various biochemical and physiological effects. These include:
1. Induction of apoptosis: This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
2. Inhibition of cell proliferation: This compound has been shown to inhibit cell proliferation in cancer cells.
3. Reduction of inflammation: This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide in lab experiments is its potential anti-cancer activity. This makes it a promising compound for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Development of new formulations of this compound with improved solubility.
3. Investigation of the potential use of this compound in combination with other anti-cancer drugs.
4. Studies on the potential use of this compound in other scientific research fields, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is a promising compound with potential applications in various scientific research fields. Its anti-cancer, anti-inflammatory, and antibacterial activities make it a promising compound for the development of new drugs. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential use in other scientific research fields.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide involves the reaction of 4-bromobenzaldehyde and 3-pyridinecarboxaldehyde with acetohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated through filtration and recrystallization.

Scientific Research Applications

2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in various scientific research fields. Some of these applications include:
1. Anti-cancer activity: Studies have shown that this compound has potential anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anti-bacterial activity: This compound has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c1-11(13-3-2-8-17-10-13)18-19-15(20)9-12-4-6-14(16)7-5-12/h2-8,10H,9H2,1H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGKYAWMBWMNKB-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)Br)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)Br)/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823649
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-bromophenyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

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